methyl 3-(N-(3-fluorobenzyl)methylsulfonamido)thiophene-2-carboxylate

Description

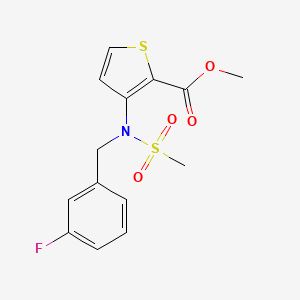

Methyl 3-(N-(3-fluorobenzyl)methylsulfonamido)thiophene-2-carboxylate is a sulfonamide-functionalized thiophene derivative characterized by a methyl ester group at the 2-position of the thiophene ring and a N-(3-fluorobenzyl)methylsulfonamido moiety at the 3-position.

The 3-fluorobenzyl group introduces electron-withdrawing properties, which may enhance metabolic stability and binding affinity in biological systems compared to non-fluorinated analogs. The methyl ester group contributes to solubility in organic solvents, a feature critical for formulation in industrial applications.

Properties

IUPAC Name |

methyl 3-[(3-fluorophenyl)methyl-methylsulfonylamino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO4S2/c1-20-14(17)13-12(6-7-21-13)16(22(2,18)19)9-10-4-3-5-11(15)8-10/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVCFJNFDNKYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(3-fluorobenzyl)methylsulfonamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Fluorobenzyl Group: This step can be achieved through a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the thiophene derivative.

Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(N-(3-fluorobenzyl)methylsulfonamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

methyl 3-(N-(3-fluorobenzyl)methylsulfonamido)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of methyl 3-(N-(3-fluorobenzyl)methylsulfonamido)thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance its binding affinity to biological targets, while the methylsulfonyl group can improve its solubility and stability.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Chemistry

Several sulfonamide-linked methyl esters are widely used as herbicides, highlighting the importance of the sulfonylurea or sulfonamide motif in agrochemical design:

Key Differences :

Thiophene Carboxylate Derivatives

Variations in the sulfonamide substituent and core heterocycle significantly alter physicochemical properties:

Key Observations :

- The target compound’s higher molecular weight (~353.4 g/mol) compared to simpler analogs (e.g., 235.3 g/mol in ) is attributed to the bulky 3-fluorobenzyl group, which increases lipophilicity .

- Fluorination at the benzyl position may reduce metabolic degradation rates compared to non-fluorinated sulfonamides .

Benzo[b]thiophene Analogs

Methyl 3-(N-(3,4-dimethylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate () shares a sulfamoyl group but differs in core structure:

Implications :

- The dimethylphenyl group offers steric bulk but lacks the electronegative fluorine atom, which may reduce polarity .

Biological Activity

Methyl 3-(N-(3-fluorobenzyl)methylsulfonamido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a methylsulfonamido group and a fluorobenzyl moiety. The general formula can be represented as:

Synthesis typically involves the reaction of thiophene-2-carboxylic acid derivatives with suitable amines under specific catalytic conditions to yield the desired sulfonamide structure .

Antimicrobial Properties

Research indicates that compounds containing thiophene and sulfonamide moieties exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains, showing promising results. The minimum inhibitory concentration (MIC) values were determined, with effective concentrations often in the low micromolar range, suggesting potent activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines. The mechanism appears to involve the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. Notably, IC50 values were reported in the nanomolar range, indicating high potency .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Disk diffusion and broth microdilution assays were performed on Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited an MIC of 4 µg/mL against S. aureus and 8 µg/mL against E. coli, demonstrating significant antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism

- Objective : To investigate the anti-inflammatory mechanism of action.

- Method : Human monocytic THP-1 cells were treated with the compound, followed by stimulation with lipopolysaccharide (LPS).

- Results : The compound reduced IL-6 and TNF-alpha levels by approximately 70%, indicating strong anti-inflammatory activity through NF-kB inhibition.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 273.34 g/mol |

| Solubility | Soluble in DMSO |

| MIC (S. aureus) | 4 µg/mL |

| MIC (E. coli) | 8 µg/mL |

| IC50 (Cytokine Production) | <10 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.